[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride
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Overview
Description
Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, methyl ester, hydrochloride: is a chemical compound with the molecular formula C20H23ClN2O4. It is commonly used in peptide synthesis as a protecting group for amino acids, particularly glycine . This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, methyl ester, hydrochloride typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous solution.
Formation of the Methyl Ester: The protected glycine is then esterified using methanol (MeOH) and hydrochloric acid (HCl) to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc protecting group.
Hydrolysis: Acidic hydrolysis can be performed using HCl, while basic hydrolysis can be done using NaOH.
Major Products:
Fmoc Removal: Glycine, N-[2-aminoethyl]-, methyl ester.
Hydrolysis: Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, carboxylic acid.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound acts as a protecting group for glycine, preventing unwanted reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under mild acidic conditions, allowing for selective deprotection . The mechanism involves the cleavage of the Fmoc group, facilitated by nucleophilic attack from piperidine, resulting in the formation of a free amine .
Comparison with Similar Compounds
N-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethyl)glycine: Similar in structure but lacks the methyl ester group.
N-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycine: Contains an additional protecting group, making it more complex.
Uniqueness:
- The presence of the methyl ester group in Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, methyl ester, hydrochloride provides additional stability and versatility in peptide synthesis compared to its analogs .
This compound’s unique combination of stability, ease of removal, and versatility makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
methyl 2-[2-[9H-fluoren-9-yl(methoxycarbonyl)amino]ethylamino]acetate;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-25-18(23)13-21-11-12-22(20(24)26-2)19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19;/h3-10,19,21H,11-13H2,1-2H3;1H |
InChI Key |
HCBZBYDXMUPJSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCN(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC.Cl |
Origin of Product |
United States |
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